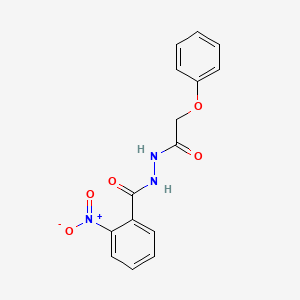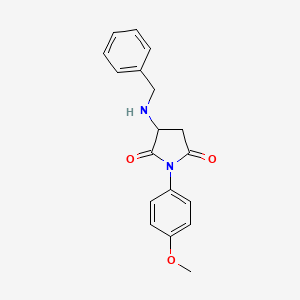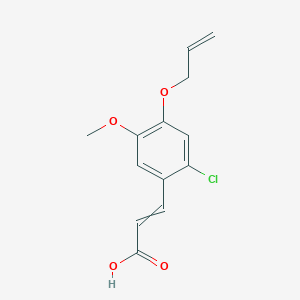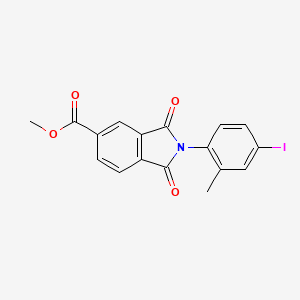![molecular formula C27H32N4O5 B12459895 5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7310(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazatricyclo structure: This involves cyclization reactions under controlled conditions.
Introduction of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions.
Final assembly and purification: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets include enzymes and receptors, where the compound can inhibit or activate their functions. The pathways involved often include signal transduction and metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **5-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE
- **5-[(4-HYDROXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-[(4-ETHOXYPHENYL)METHYL]-1,3-DIMETHYL-5-{[(1S)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0(2),?]TRIDECA-2,4-DIEN-11-YL]METHYL}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C27H32N4O5 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
5-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-5-[[(1S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H32N4O5/c1-4-36-21-10-8-18(9-11-21)13-27(24(33)28(2)26(35)29(3)25(27)34)17-30-14-19-12-20(16-30)22-6-5-7-23(32)31(22)15-19/h5-11,19-20H,4,12-17H2,1-3H3/t19?,20-/m0/s1 |
Clave InChI |
PWNCOATXLAOFTP-ANYOKISRSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2(C(=O)N(C(=O)N(C2=O)C)C)CN3C[C@@H]4CC(C3)CN5C4=CC=CC5=O |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2(C(=O)N(C(=O)N(C2=O)C)C)CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12459820.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)


![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)


![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)

![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
